molecular formula C7H6FNO2 B1322631 5-Fluoro-2-methoxynicotinaldehyde CAS No. 351410-62-3

5-Fluoro-2-methoxynicotinaldehyde

Cat. No. B1322631
M. Wt: 155.13 g/mol
InChI Key: YAGPZRLCMRMSFP-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxynicotinaldehyde is a compound that is structurally related to various fluorinated heterocyclic compounds that have been studied for their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the research on similar fluorinated compounds provides insights into the chemical behavior and potential applications of such molecules. For instance, fluorinated naphthyridone derivatives have been synthesized and evaluated for their antibacterial properties, indicating the relevance of fluorinated compounds in medicinal chemistry .

Synthesis Analysis

The synthesis of fluorinated compounds often involves the introduction of a fluorine atom or a fluorinated group into a heterocyclic framework. In the case of the 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone derivatives, the synthesis likely involves multiple steps, including the formation of the naphthyridone core followed by the introduction of the fluorine atom and the methoxy or hydroxy groups . The specific methods and conditions used for the synthesis can greatly affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can significantly influence their chemical reactivity and biological activity. For example, the presence of a fluorine atom can affect the electronic distribution within the molecule, potentially enhancing its ability to interact with biological targets. The tautomerism observed in 5-fluoro-4-hydroxy-2-methoxypyrimidine, which is structurally similar to 5-fluoro-2-methoxynicotinaldehyde, suggests that such compounds can exist in different forms depending on the environmental conditions, such as solvent and pH .

Chemical Reactions Analysis

Fluorinated aldehydes can participate in various chemical reactions, including aldol reactions, which are important for constructing carbon-carbon bonds. The study of a fluorogenic aldehyde with a 1,2,3-triazole moiety demonstrates the utility of such compounds in monitoring reaction progress through changes in fluorescence . This indicates that 5-fluoro-2-methoxynicotinaldehyde could potentially be used in similar applications, where its reactivity could be exploited in synthetic chemistry or bioconjugation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. For instance, the introduction of a methoxy group in the 5-position of a fluorinated naphthyridone derivative was found to be tolerated, suggesting that such modifications can be used to fine-tune the properties of the molecule without significantly diminishing its biochemical potency . Additionally, the solvation effects observed in tautomeric fluorinated pyrimidines highlight the importance of solvent interactions in determining the stability and behavior of such compounds .

Scientific Research Applications

Chemosensor for Copper Ion Detection

5-Fluoro-2-hydroxybenzaldehyde, a derivative closely related to 5-Fluoro-2-methoxynicotinaldehyde, has been used in the development of a chemosensor. This sensor selectively identifies Cu2+ ions, evidenced by a color change from colorless to yellow, which can be used for the visual detection of copper ions. This application is significant in the field of environmental monitoring and chemical analysis (Gao et al., 2014).

Fluorometric Studies

Another application involves the use of derivatives of 5-Fluoro-2-methoxynicotinaldehyde in fluorometric studies. For instance, the fluorometric determination of 5-methoxytryptamine in various tissues and fluids showcases its utility in biochemical analysis and medical diagnostics (Prozialeck et al., 1978).

Alzheimer's Disease Research

In Alzheimer's disease research, a derivative of 5-Fluoro-2-methoxynicotinaldehyde has been used in molecular imaging to quantify serotonin 1A (5-HT(1A)) receptor densities in the brains of patients. This application is vital for understanding the progression of Alzheimer's and potentially for the development of therapeutic strategies (Kepe et al., 2006).

Drug Delivery Research

A methoxy polyethylene glycol (mPEG) grafted chitosan micelle, incorporating a 5-Fluoro-2-methoxynicotinaldehyde derivative, has been explored as a drug carrier for anticancer chemotherapy. This showcases its potential in pharmaceutical formulations and targeted drug delivery (Fu et al., 2014).

Supercapacitor Application

The compound has also found application in the development of high-performance poly(5-fluoroindole) as charge storage material for supercapacitors. This research indicates its potential in the field of energy storage and material science (Wang et al., 2019).

Safety And Hazards

5-Fluoro-2-methoxynicotinaldehyde is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation exposure. It may cause skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation. It is also identified as having specific target organ toxicity with single exposure (Category 3) .

properties

IUPAC Name

5-fluoro-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGPZRLCMRMSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627552
Record name 5-Fluoro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxynicotinaldehyde

CAS RN

351410-62-3
Record name 5-Fluoro-2-methoxypyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxynicotinaldehyde
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Synthesis routes and methods I

Procedure details

To (5-fluoro-2-methoxy-pyridin-3-yl)-methanol (36, 8 g, 50.9 mmol) in 300 mL of ethyl acetate, manganese(IV) oxide (39.8 g, 458 mmol) was added and the mixture stirred at room temperature overnight. The reaction mixture was filtered through celite, and the celite bed rinsed with ethyl acetate. The filtrate was concentrated under vacuum, then passed through a plug of silica, eluting with 50% ethyl acetate in heptane to provide the desired compound as a light yellow solid (37, 4.5 g, 29.0 mmol, 57.0% yield).
Quantity
8 g
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reactant
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300 mL
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solvent
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39.8 g
Type
catalyst
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Yield
57%

Synthesis routes and methods II

Procedure details

20 ml of tetrahydrofuran was cooled to −78° C., 2.41 ml of n-butyllithium (2.6 M, hexane solution) was added thereto, and the mixture was stirred. A solution of 1.50 g of 5-bromo-2-methoxy-3-pyridinecarboxaldehyde dimethyl acetal dissolved in 5 ml of tetrahydrofuran was added dropwise thereinto. After 25 minutes, a solution of 2.16 g of N-fluorobenzenesulfonimide dissolved in 20 ml of tetrahydrofuran was added dropwise thereinto over 20 minutes and the mixture was further stirred for 55 minutes. To the reaction mixture were added brine and 20 ml of 2N-hydrochloric acid, followed by stirring at room temperature. After 40 minutes, a diluted ammonia was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, to give a yellow oil. The oil was dissolved in 16 ml of acetone, 4 ml of 5N-hydrochloric acid was added thereto, and the mixture was left for 30 minutes at room temperature. An aqueous potassium carbonate was added to the reaction solution, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated, and the crude product was purified by silica gel column chromatography (n-hexane:ethyl acetate=15:1), to give 234 mg of the title compound as a slight yellow solid.
Quantity
2.41 mL
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reactant
Reaction Step One
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0 (± 1) mol
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brine
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0 (± 1) mol
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Quantity
16 mL
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solvent
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20 mL
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1.5 g
Type
reactant
Reaction Step Five
Quantity
5 mL
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solvent
Reaction Step Five
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2.16 g
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reactant
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Wu, B Tu, J Liang, S Guo, N Cao, S Chen, Z Luo… - Bioorganic …, 2021 - Elsevier
… According to the general procedure, derivative 32 was prepared by Claisen Schmidt condensation of intermediate 10 with 5-fluoro-2-methoxynicotinaldehyde in the presence of …
Number of citations: 25 www.sciencedirect.com
Y Yang, Q Zhu, Y Zhong, X Cui, Z Jiang, P Wu… - Bioorganic …, 2020 - Elsevier
… According to the above general methods, derivative 11 was obtained by Claisen Schmidt condensation of GA-O with 5-Fluoro-2-methoxynicotinaldehyde and purified by petroleum […
Number of citations: 31 www.sciencedirect.com
PE Lane - 2021 - search.proquest.com
… R ≡ 83 % 68 % HCl Dioxane 113 Scheme.14 shows the N-alkylation of probe 4 through amination with 5-fluoro- 2-methoxynicotinaldehyde to afford Schiff base, imine, probe 9.164,165 …
Number of citations: 4 search.proquest.com

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